molecular formula C24H38N7O18P3S B1261440 3-oxopropanoyl-CoA

3-oxopropanoyl-CoA

Cat. No. B1261440
M. Wt: 837.6 g/mol
InChI Key: NMEYBPUHJHMRHU-IEXPHMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxopropanoyl-CoA is an acyl-CoA thioester that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxopropanoic acid. It derives from a 3-oxopropanoic acid. It is a conjugate acid of a 3-oxopropanoyl-CoA(4-).

Scientific Research Applications

1. Biosynthesis of 3-Hydroxypropionic Acid (3-HP) from CO2

Wang et al. (2016) demonstrated the biosynthesis of 3-hydroxypropionic acid (3-HP), a vital platform chemical, from CO2 using cyanobacterium Synechocystis sp. PCC 6803. This process, which optimizes the expression of malonyl-CoA reductase (MCR) and other related genes, showcases the potential of using 3-oxopropanoyl-CoA pathways for sustainable chemical production from environmental carbon dioxide (Wang et al., 2016).

2. Active-Site Directed Inhibition of Enzymes

Wenz et al. (2008) explored the inhibition of pig-kidney general acyl-CoA dehydrogenase by 3,4-pentadienoyl-CoA. This study highlights the potential of 3-oxopropanoyl-CoA derivatives in enzyme inhibition, suggesting their utility in understanding enzyme mechanisms and developing targeted inhibitors (Wenz et al., 2008).

3. Enantioselective Synthesis of Oxindoles

Cao et al. (2018) discussed the enantioselective synthesis of 3,3-disubstituted oxindoles, significant in pharmaceutically active compounds. This research underscores the role of 3-oxopropanoyl-CoA pathways in developing novel synthetic methodologies for chiral compounds (Cao et al., 2018).

4. 3-HP Production from Methanol

Yang et al. (2017) demonstrated the production of 3-hydroxypropionic acid in Methylobacterium extorquens AM1 from methanol, involving the construction of a malonyl-CoA pathway. This illustrates the potential of 3-oxopropanoyl-CoA in bioconversion processes for industrial chemical production (Yang et al., 2017).

5. Inhibition Studies of Enzymes

Miziorko & Behnke (1985) studied the irreversible inhibition of avian liver 3-hydroxy-3-methylglutaryl-CoA synthase by 3-chloropropionyl coenzyme A. This research contributes to understanding enzyme inactivation mechanisms, with implications for biochemical and pharmaceutical studies (Miziorko & Behnke, 1985).

properties

Product Name

3-oxopropanoyl-CoA

Molecular Formula

C24H38N7O18P3S

Molecular Weight

837.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxopropanethioate

InChI

InChI=1S/C24H38N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h7,11-13,17-19,23,35-36H,3-6,8-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1

InChI Key

NMEYBPUHJHMRHU-IEXPHMLFSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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